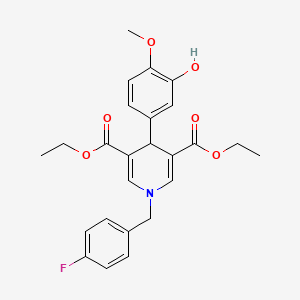![molecular formula C21H21N3O3 B6107346 3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6107346.png)
3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide, commonly known as BDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BDP is a member of the benzodioxole class of compounds, which are well-known for their diverse biological activities.
Mecanismo De Acción
BDP is a potent inhibitor of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histones, leading to the repression of gene expression. BDP inhibits HDAC activity, leading to an increase in histone acetylation and gene expression. This mechanism of action is thought to be responsible for the anti-inflammatory and anti-cancer properties of BDP.
Biochemical and Physiological Effects:
BDP has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. BDP has been found to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages over other HDAC inhibitors, including its high potency and selectivity for HDACs. However, it also has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can be overcome through the use of appropriate solvents and the careful design of experiments.
Direcciones Futuras
There are several potential future directions for the use of BDP in scientific research. One potential application is in the development of new cancer therapies. BDP has been shown to be effective in inducing apoptosis in cancer cells and inhibiting their proliferation. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BDP's anti-inflammatory properties make it a promising candidate for further development in this area. Finally, BDP could be used as a tool to investigate the role of HDACs in various biological processes, including gene expression, cell proliferation, and differentiation.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide, or BDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BDP has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities, and has been used as a tool to investigate the role of HDACs in various biological processes. BDP has several advantages over other HDAC inhibitors, but also has some limitations that can be overcome through careful experimental design. There are several potential future directions for the use of BDP in scientific research, including the development of new cancer therapies and the treatment of inflammatory diseases.
Métodos De Síntesis
BDP can be synthesized through a multi-step process that involves the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with 1,2-diaminoethane, followed by the reaction with 1H-imidazole-4-carboxylic acid and phenyl isocyanate. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential therapeutic properties in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities. BDP has been used as a tool to investigate the role of histone deacetylases (HDACs) in cancer cell growth and differentiation. It has also been used to study the mechanisms of action of various drugs, including antipsychotics and antidepressants.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(23-9-8-17-12-22-13-24-17)11-18(15-4-2-1-3-5-15)16-6-7-19-20(10-16)27-14-26-19/h1-7,10,12-13,18H,8-9,11,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLYEPIQQPYKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCCC3=CN=CN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6107263.png)
![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6107271.png)
![2-(1-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B6107279.png)
![4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B6107284.png)
![N,N-diethyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6107291.png)
![{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6107298.png)
![2-[1-(3,4-difluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107314.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B6107316.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6107322.png)

![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6107339.png)
![2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B6107355.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6107368.png)
![3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6107379.png)